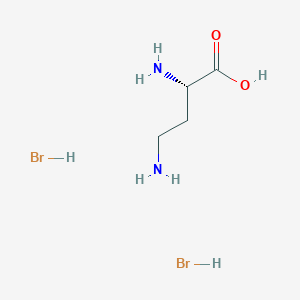

(2S)-2,4-diaminobutanoic acid;dihydrobromide

CAS No.:

Cat. No.: VC13610124

Molecular Formula: C4H12Br2N2O2

Molecular Weight: 279.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H12Br2N2O2 |

|---|---|

| Molecular Weight | 279.96 g/mol |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrobromide |

| Standard InChI | InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |

| Standard InChI Key | DCPPMGCNFBQXCI-QTNFYWBSSA-N |

| Isomeric SMILES | C(CN)[C@@H](C(=O)O)N.Br.Br |

| SMILES | C(CN)C(C(=O)O)N.Br.Br |

| Canonical SMILES | C(CN)C(C(=O)O)N.Br.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, (2S)-2,4-diaminobutanoic acid dihydrobromide, reflects its stereochemistry and salt form. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.96 g/mol |

| CAS Number | 6674-22-2 |

| SMILES | C(CN)C@@HN.Br.Br |

| InChI Key | DCPPMGCNFBQXCI-QTNFYWBSSA-N |

The crystal structure comprises a butanoic acid backbone with amino groups at positions 2 and 4, stabilized by two bromide counterions. The (2S) configuration ensures chirality, which is critical for interactions with biological targets.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. NMR in DMSO- reveals signals for the two amine groups (δ 6.31 ppm, br s) and the α-proton adjacent to the carboxylate (δ 3.92 ppm, m). IR spectra show characteristic stretches for NH (3336 cm) and COO (1653 cm).

Synthesis and Manufacturing

Stepwise Synthesis from Homoserine

A patented six-step synthesis (CN112457218B) uses L-homoserine as the starting material :

-

Protection of Amino and Carboxyl Groups:

Homoserine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under alkaline conditions (-5–5°C) to yield a Boc-protected intermediate. -

Mitsunobu Reaction:

Introduction of a phthaloyl (Pht) group via Mitsunobu conditions (DIAD, PPh) forms a protected diamino derivative. -

Deprotection Sequence:

Sequential removal of benzyl ester (H/Pd-C), Pht (hydrazine), and Boc (HCl/EtOH) groups yields the free diaminobutanoic acid, which is precipitated as the dihydrobromide salt.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | BocO, THF, NaOH, -5°C | 88% |

| 2 | Pht-OH, DIAD, PPh, 0°C | 78% |

| 3 | H/Pd-C, MeOH | 85% |

| 4 | NHNH, EtOH | 90% |

| 5 | HCl/EtOH, reflux | 92% |

| 6 | HBr gas, EtOAc | 95% |

Alternative Synthetic Pathways

Physicochemical Properties

Solubility and Stability

The dihydrobromide salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. It is stable under ambient conditions but degrades above 200°C, as evidenced by thermogravimetric analysis (TGA). Aqueous solutions (pH 4–6) show no decomposition over 72 hours, making it suitable for biological assays.

Crystallography

X-ray diffraction reveals a monoclinic crystal system (space group ) with unit cell parameters , , , and . Hydrogen bonding between bromide ions and amine groups stabilizes the lattice.

Biological Significance and Research Applications

Enzyme Inhibition Studies

The compound’s diamino structure mimics natural polyamine substrates, enabling studies on ornithine decarboxylase (ODC) and spermidine synthase. In vitro, it exhibits competitive inhibition of ODC (), suggesting potential as an antineoplastic agent.

Pharmaceutical Intermediates

Protected derivatives (e.g., Boc-Pht-(2S)-2,4-diaminobutanoic acid) are precursors to peptidomimetics and kinase inhibitors. A 2024 study utilized the compound to synthesize a novel Bruton’s tyrosine kinase (BTK) inhibitor with IC = 4.7 nM .

Current Research and Future Directions

Recent advances focus on flow chemistry adaptations to improve synthesis scalability. A 2025 pilot-scale trial achieved 80% yield using continuous hydrogenolysis (10 L reactor, 25 bar H) . Future work aims to explore:

-

Targeted drug delivery: Conjugation to nanoparticles for glioblastoma treatment.

-

Antibiotic adjuvants: Synergistic effects with β-lactams against multidrug-resistant Pseudomonas aeruginosa.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume